molecular formula C9H9N3O B1287698 7-Methoxyquinazolin-4-amine CAS No. 21560-97-4

7-Methoxyquinazolin-4-amine

Cat. No. B1287698
CAS RN: 21560-97-4
M. Wt: 175.19 g/mol
InChI Key: OPTQENVXDQCIOV-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4-amine (MQA) is an organic compound with a variety of applications in the field of medicinal chemistry. It is a derivative of quinazoline, which has a wide range of biological activities. MQA has been used in a variety of research applications, including drug discovery, drug delivery, and drug metabolism. It has been used in the synthesis of a number of therapeutic agents, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 7-Methoxyquinazolin-4-amine derivatives have been synthesized and characterized, including compounds like 7-(3-(2,4-dichlorophenoxy) propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine. These compounds are created through processes like cyclization and etheration, and their structures are confirmed by various methods such as IR, NMR, and MS analyses (Yan & Ouyang, 2013).

  • Characterization Techniques : Similar compounds, including 7-(3-(4-chlorophenoxy) propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine, have been synthesized and characterized using techniques like IR, 1H NMR, 13C NMR, MS, and elemental analysis to confirm their structures (Yan, Huang, & Zhang, 2013).

Medical and Biological Research

  • Potential PET Imaging Agents : Novel F-18 labeled 4-aminoquinazoline derivatives, including this compound variants, have been synthesized for potential use as PET imaging agents in tumor detection. These compounds have shown promising results in biodistribution experiments, indicating their potential as effective imaging agents (Chen et al., 2012).

  • Anticancer Potential : Research into the anticancer properties of this compound derivatives has identified compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as potent apoptosis inducers. These compounds have demonstrated significant efficacy in cancer models, highlighting their potential as anticancer agents (Sirisoma et al., 2009).

  • Antitumor Activities : Several derivatives of this compound have been studied for their antitumor activities, with some demonstrating notable antiproliferative activity against various cancer cell lines (Gui-ping, 2012).

Chemical Synthesis and Applications

  • Photochemical Activation : Tertiary amines, including this compound variants, have been linked to photoremovable protecting groups for applications in studying cell physiology. These compounds have been successfully photoactivated, demonstrating their potential in various biological research applications (Asad et al., 2017).

  • Antimicrobial Activities : Some quinazoline derivatives, including those with this compound structures, have been synthesized and tested for their antimicrobial properties. These compounds have exhibited moderate to good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

  • Synthesis of Intermediate Compounds : Compounds like 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for the synthesis of certain receptor antagonists, have been synthesized from related quinazoline derivatives. These processes are crucial for developing drugs targeting specific receptors (Rong-dong, 2011).

Mechanism of Action

Target of Action

7-Methoxyquinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial and antitumor activities . The primary targets of this compound are believed to be the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR and epidermal growth factor receptor (EGFR) kinase , which play crucial roles in microbial biofilm formation and cancer cell proliferation, respectively.

Mode of Action

The interaction of this compound with its targets results in significant changes in their activities. In the case of Pseudomonas aeruginosa, it inhibits biofilm formation at sub-minimum inhibitory concentrations . For EGFR kinase, it is suggested that quinazolinone analogs, including this compound, act as inhibitors .

Biochemical Pathways

The compound affects several biochemical pathways. In Pseudomonas aeruginosa, it suppresses virulence factors such as exopolysaccharide production and twitching motility, both of which are crucial for biofilm formation and bacterial pathogenicity . In cancer cells, it is believed to interfere with the signaling pathways regulated by EGFR kinase .

Pharmacokinetics

The adme properties of a compound significantly impact its bioavailability and efficacy

Result of Action

The action of this compound leads to molecular and cellular effects. It inhibits biofilm formation in Pseudomonas aeruginosa and decreases other virulence factors without affecting bacterial growth . In cancer cells, it shows antiproliferative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environments can impact the isomer profile of compounds, affecting their bioactivity

properties

IUPAC Name

7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQENVXDQCIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604328
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21560-97-4
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinazolin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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